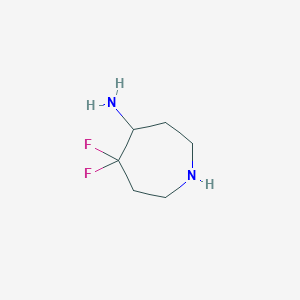
5,5-Difluoroazepan-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5-Difluoroazepan-4-amine: is a fluorinated amine compound that features a seven-membered azepane ring with two fluorine atoms at the 5-position and an amine group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Difluoroazepan-4-amine typically involves the introduction of fluorine atoms into the azepane ring. One common method is the fluorination of azepane derivatives using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to achieve high yields and selectivity.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to efficient and scalable production. Additionally, the use of automated systems can enhance the safety and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5,5-Difluoroazepan-4-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted azepane derivatives with various functional groups.
Scientific Research Applications
Chemistry: 5,5-Difluoroazepan-4-amine is used as a building block in the synthesis of complex organic molecules. Its unique fluorinated structure imparts desirable properties such as increased lipophilicity and metabolic stability.
Biology: In biological research, this compound is investigated for its potential as a ligand for protein binding studies. The presence of fluorine atoms can enhance binding affinity and selectivity towards specific biological targets.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders. Its ability to modulate ion channels and receptors makes it a promising candidate for drug discovery.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated structure contributes to the development of high-performance polymers and coatings with enhanced chemical resistance.
Mechanism of Action
The mechanism of action of 5,5-Difluoroazepan-4-amine involves its interaction with molecular targets such as ion channels and receptors. The fluorine atoms in the compound can form strong hydrogen bonds and electrostatic interactions with target proteins, leading to modulation of their activity. This interaction can result in changes in ion flux, receptor activation, or inhibition, ultimately influencing cellular signaling pathways.
Comparison with Similar Compounds
5-Chloro-2-(4,4-difluoroazepan-1-yl)-6-methyl nicotinamide: This compound shares a similar azepane ring structure with fluorine atoms but differs in its additional functional groups.
2-Amino-N-heteroaryl-nicotinamides: These compounds also feature fluorinated azepane rings and are investigated for their potential as selective inhibitors of ion channels.
Uniqueness: 5,5-Difluoroazepan-4-amine is unique due to its specific substitution pattern with two fluorine atoms at the 5-position and an amine group at the 4-position. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C6H12F2N2 |
|---|---|
Molecular Weight |
150.17 g/mol |
IUPAC Name |
5,5-difluoroazepan-4-amine |
InChI |
InChI=1S/C6H12F2N2/c7-6(8)2-4-10-3-1-5(6)9/h5,10H,1-4,9H2 |
InChI Key |
SBELAYOJGKFDFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC(C1N)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



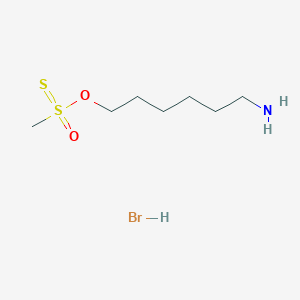
![Ethyl 1-[(5-chloro-4-methyl-2-propoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B13358223.png)
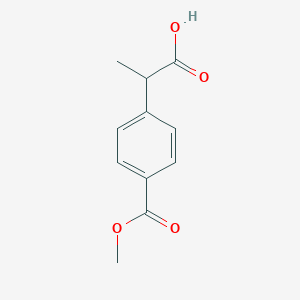

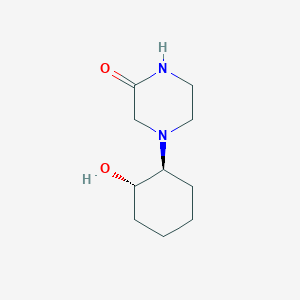

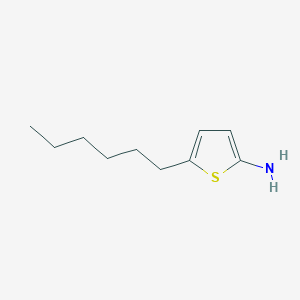
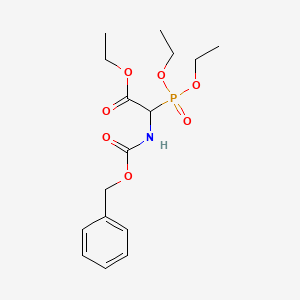

![6-(2,4-Dimethoxyphenyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358270.png)
![6-(2,4-Dimethylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358280.png)
![((1R,4S)-7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride hydrate](/img/structure/B13358287.png)

